molecular formula C13H24N2O2 B8356506 Ethyl 3-(octahydro-2h-pyrido[1,2-a]pyrazin-2-yl)propanoate

Ethyl 3-(octahydro-2h-pyrido[1,2-a]pyrazin-2-yl)propanoate

Cat. No. B8356506
M. Wt: 240.34 g/mol
InChI Key: XVSFUWGNBLORAU-UHFFFAOYSA-N
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Patent
US06992085B2

Procedure details

A solution of 3.5 g of octahydro-2H-pyrido[1,2-a]pyrazine and 8 ml of ethyl acrylate in 50 ml of acetonitrile is refluxed for 24 hours. The solvent is removed in vacuo to yield the expected product.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[NH:6][CH2:5][CH2:4][N:3]2[CH2:7][CH2:8][CH2:9][CH2:10][CH:2]12.[C:11]([O:15][CH2:16][CH3:17])(=[O:14])[CH:12]=[CH2:13]>C(#N)C>[CH2:1]1[N:6]([CH2:13][CH2:12][C:11]([O:15][CH2:16][CH3:17])=[O:14])[CH2:5][CH2:4][N:3]2[CH2:7][CH2:8][CH2:9][CH2:10][CH:2]12

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C1C2N(CCN1)CCCC2
Name
Quantity
8 mL
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1C2N(CCN1CCC(=O)OCC)CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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